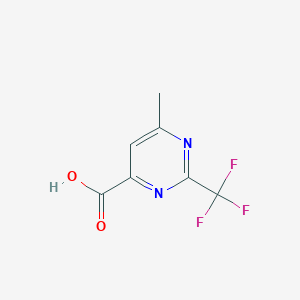

6-Methyl-2-(trifluoromethyl)pyrimidin-4-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis involves various methods, including Pd-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid” is characterized by a pyrimidine ring substituted with a methyl group at the 6th position and a trifluoromethyl group at the 2nd position . The carboxylic acid group is attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied in the context of their applications in the agrochemical and pharmaceutical industries . The reactions involve the use of various intermediates and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid” include its molecular weight and formula, which are 206.12 and C7H5F3N2O2, respectively . The InChI code is InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) .Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

Die Trifluormethylpyridin (TFMP)-Derivate, zu denen auch 6-Methyl-2-(trifluoromethyl)pyrimidin-4-carbonsäure gehört, werden in der Agrochemie umfassend eingesetzt. Sie dienen als zentrale Strukturmotive in Wirkstoffen für den Pflanzenschutz. Die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom vermittelt werden, in Kombination mit den Eigenschaften des Pyridin-Moleküls, tragen zur Wirksamkeit dieser Verbindungen bei der Schädlingsbekämpfung bei .

Pharmazeutische Zwischenprodukte

Diese Verbindung wird als Zwischenprodukt in der pharmazeutischen Herstellung verwendet. Ihre Rolle ist entscheidend bei der Synthese verschiedener Medikamente, wobei sie zur Bildung des finalen pharmazeutischen Wirkstoffs (API) beiträgt. Das Vorhandensein der Trifluormethylgruppe wird oft mit einer verbesserten biologischen Aktivität und metabolischen Stabilität in den resultierenden Medikamenten in Verbindung gebracht .

Veterinärmedizin

Ähnlich wie bei ihren Anwendungen in Humanpharmaka wird This compound auch im veterinärmedizinischen Bereich eingesetzt. Sie ist an der Synthese von Veterinärmedikamenten beteiligt, die die Trifluormethylgruppe für erhöhte Wirksamkeit und Stabilität benötigen .

Chemische Synthese

Die Verbindung beteiligt sich an verschiedenen chemischen Reaktionen, darunter die Horner-Wadsworth-Emmons-Reaktion, ein Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen. Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle, bei denen eine präzise Kontrolle über die Molekülstruktur erforderlich ist .

Wirkmechanismus

While the exact mechanism of action of “6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid” is not specified in the retrieved information, pyrimidine derivatives have been studied for their anticancer activity . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUHIRYZHKQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201810 | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945717-59-9 | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)